molecular formula C10H10O2 B7775436 p-Hydroxybenzalacetone CAS No. 22214-30-8

p-Hydroxybenzalacetone

Cat. No. B7775436
CAS RN: 22214-30-8
M. Wt: 162.18 g/mol
InChI Key: OCNIKEFATSKIBE-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Hydroxybenzalacetone, also known as 4-Hydroxybenzylideneacetone or (3E)-4-(4-Hydroxyphenyl)but-3-en-2-one, is an organic compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .


Synthesis Analysis

P-Hydroxybenzalacetone is synthesized from p-coumaryl-coenzyme A and malonyl-coenzyme A in a two-step reaction sequence. This process is catalyzed by benzalacetone synthase and benzalacetone reductase . Benzalacetone synthase condenses one malonate with p-coumarate to form the pathway intermediate p-hydroxyphenylbut-3-ene-2-one (p-hydroxybenzalacetone) .


Molecular Structure Analysis

The molecular structure of p-Hydroxybenzalacetone consists of a benzene ring carrying an aldehyde group and a hydroxyl group .


Chemical Reactions Analysis

The product of the enzyme, p-hydroxybenzalacetone, inhibits mycelial growth of the raspberry pathogen Phytophthora fragariae var rubi at 250 µM . It also exhibits antioxidant activity against peroxynitrite-induced lipid peroxidation in red blood cell membrane and SOS response through DNA damage in bacterial cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of p-Hydroxybenzalacetone are largely determined by its molecular structure. It has a molecular weight of 162.1852 .

Scientific Research Applications

  • Antioxidant Activities Modeling : PHBA has been modeled for its antioxidant activities against lipid peroxidation and free radical scavenging activity, revealing that charge distribution on the phenolic nucleus significantly influences its antioxidant properties (Mitra, Saha, & Roy, 2009).

  • Effects on Peroxynitrite-induced Lipid Peroxidation : Studies have shown that PHBA derivatives exhibit significant antioxidant activity against peroxynitrite-induced lipid peroxidation in red blood cells, outperforming some known antioxidants (Motohashi, Takahashi, Yamagami, & Saito, 2005).

  • Role in Aroma Compound Synthesis : PHBA is involved in the synthesis of p-hydroxyphenylbutan-2-one, an aroma compound in raspberries. It is produced by benzalacetone synthase and shows potential antifungal activity against raspberry pathogens (Borejsza-Wysocki & Hrazdina, 1996).

  • Quantitative Structure-Activity Relationship Analyses : QSAR analyses have been conducted to understand the correlation between the structure of PHBA derivatives and their antioxidant and radical scavenging activities, highlighting the importance of electronic and steric factors (Yamagami et al., 2004).

  • Polyketide Synthase Activity : PHBA has been identified as a product of type III polyketide synthase in Polygonum cuspidatum, a plant known for its medicinal properties. This discovery points towards its role in phenylbutanoid biosynthesis (Ma et al., 2009).

  • Role in Raspberry Ketone Biosynthesis : PHBA is a key intermediate in the biosynthesis of raspberry ketone, a compound that gives raspberries their characteristic aroma (Koeduka et al., 2011).

  • Potential Cancer Therapeutic : A derivative of PHBA, 3,4-Dihydroxybenzalacetone, has been identified as an inhibitor of IκBα kinase, which is involved in nuclear factor-κB activation, suggesting its potential in cancer therapy (Sung et al., 2008).

  • Effects on Acute Lung Injury : PHBA derivatives have shown protective effects against lipopolysaccharide-induced acute lung injuries in mice, indicating their potential as therapeutic agents in pulmonary inflammation (Chao et al., 2017).

Mechanism of Action

The mechanism of quorum sensing inhibition in C. violaceum by 4-methoxybenzalacetone (a derivative of p-Hydroxybenzalacetone) is likely to be mediated by the interference with AHL synthesis . The first step of raspberry ketone synthesis is catalyzed by benzalacetone synthase (BAS), leading to the formation of p-hydroxybenzalacetone .

Future Directions

The rapid induction of the enzyme in cell-suspension cultures upon addition of yeast extract and the toxicity of its product, p-hydroxybenzalacetone, to phytopathogenic fungi suggest that the pathway may be part of a plant defense response . This could open up new avenues for research into plant defense mechanisms and the development of new pesticides or fungicides.

properties

IUPAC Name

(E)-4-(4-hydroxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNIKEFATSKIBE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062878, DTXSID201287493
Record name 3-Buten-2-one, 4-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-4-(4-Hydroxyphenyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxybenzalacetone

CAS RN

22214-30-8, 3160-35-8
Record name (E)-4-(4-Hydroxyphenyl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22214-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxycinnamoylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-(4-hydroxyphenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxybenzalacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-2-one, 4-(4-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Buten-2-one, 4-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-4-(4-Hydroxyphenyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-hydroxyphenyl)but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Hydroxybenzalacetone
Reactant of Route 2
Reactant of Route 2
p-Hydroxybenzalacetone
Reactant of Route 3
Reactant of Route 3
p-Hydroxybenzalacetone
Reactant of Route 4
Reactant of Route 4
p-Hydroxybenzalacetone
Reactant of Route 5
p-Hydroxybenzalacetone
Reactant of Route 6
Reactant of Route 6
p-Hydroxybenzalacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.